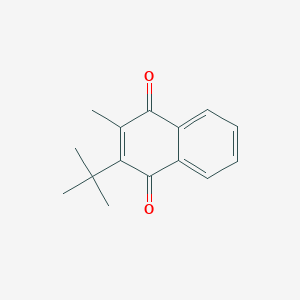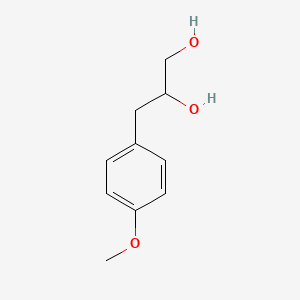![molecular formula C13H16N2O4 B13995308 1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione CAS No. 68549-78-0](/img/structure/B13995308.png)
1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione is a compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Vorbereitungsmethoden
The synthesis of 1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The compound can also be synthesized through multicomponent reactions, which are high-yielding and operationally friendly . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, p-toluenesulfonic acid, and various oxidants . Major products formed from these reactions include tricyclic indoles and other indole derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing biologically active molecules. In biology and medicine, it has shown potential as an antiviral, anticancer, and antimicrobial agent . Its diverse biological activities make it a valuable compound for developing new therapeutic agents .
Wirkmechanismus
The mechanism of action of 1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione involves its interaction with various molecular targets and pathways. It binds with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione can be compared with other indole derivatives, such as indole-3-carbaldehyde and its derivatives . These compounds share similar biological activities but differ in their chemical structures and specific applications. The unique structure of this compound allows it to exhibit distinct properties and potential therapeutic benefits .
Eigenschaften
CAS-Nummer |
68549-78-0 |
|---|---|
Molekularformel |
C13H16N2O4 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
1-[[bis(2-hydroxyethyl)amino]methyl]indole-2,3-dione |
InChI |
InChI=1S/C13H16N2O4/c16-7-5-14(6-8-17)9-15-11-4-2-1-3-10(11)12(18)13(15)19/h1-4,16-17H,5-9H2 |
InChI-Schlüssel |
WRDDNJBRKKTPAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one](/img/structure/B13995244.png)
![6-Chloro-N~4~-[2-(morpholin-4-yl)ethyl]pyrimidine-4,5-diamine](/img/structure/B13995249.png)

![2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995270.png)
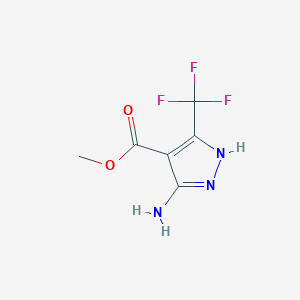
![2-[2-Hydroxy-2,2-bis(4-methoxyphenyl)ethyl]sulfinyl-1,1-bis(4-methoxyphenyl)ethanol](/img/structure/B13995286.png)
![N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxyphosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B13995294.png)
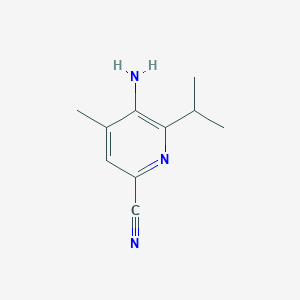
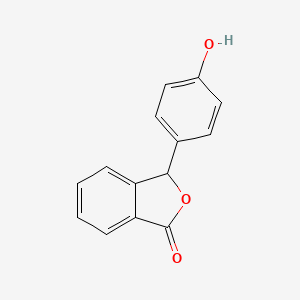
![1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole](/img/structure/B13995324.png)
